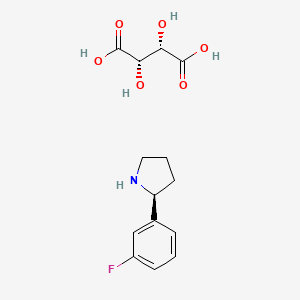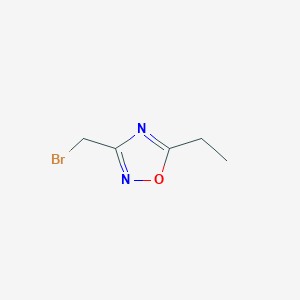
3-溴-4-氟吡啶-2-胺
描述
3-Bromo-4-fluoropyridin-2-amine is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of 3-Bromo-4-fluoropyridin-2-amine involves several stages. The compound is stored in a dark place under an inert atmosphere at 2-8°C .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-fluoropyridin-2-amine is represented by the linear formula C5H4BrFN2 . The InChI code for the compound is 1S/C5H4BrFN2/c6-4-3 (7)1-2-9-5 (4)8/h1-2H, (H2,8,9) .Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-4-fluoropyridin-2-amine are complex and involve several stages . The reaction conditions include operation in an experiment stage with 3-bromo-4-fluoropyridin-2-amine and N,N-dimethyl-formamide dimethyl acetal at 85℃ for 2 hours under an inert atmosphere .Physical and Chemical Properties Analysis
3-Bromo-4-fluoropyridin-2-amine is a solid compound . It is stored at a temperature between 2-8°C in a dark place under an inert atmosphere . The compound has a molecular weight of 191 .科学研究应用
医药研究
3-溴-4-氟吡啶-2-胺: 是医药研究中的一种宝贵中间体。 将其整合到药物分子中可以增强生物活性,因为氟的存在可以提高代谢稳定性并改变药物在体内的分布 。溴原子可以用于进一步的化学转化,使其成为合成各种治疗剂的通用结构单元。
农用化学品开发
在农用化学品领域,3-溴-4-氟吡啶-2-胺作为合成除草剂和杀虫剂的前体 。在农用化学品中引入氟原子会导致化合物具有改善的物理、生物和环境特性,例如更高的效力和更低的持久性。
材料科学
由于其可能在新型聚合物的制备中充当单体或交联剂,因此该化合物在材料科学领域得到应用。反应性官能团的存在允许引入额外的结构元件,这可能导致具有独特特性的材料,例如增强的热稳定性或特定的相互作用能力。
放射性标记和成像
氟化吡啶,例如3-溴-4-氟吡啶-2-胺,对合成用于正电子发射断层扫描 (PET) 成像的F-18标记化合物感兴趣 。这些化合物可以用作肿瘤学中的诊断工具,以在分子水平上可视化和量化生物过程。
化学合成
作为一种合成中间体,3-溴-4-氟吡啶-2-胺用于各种化学合成途径。 它可以进行亲核取代反应,其中溴原子被其他亲核试剂取代,从而能够合成各种吡啶衍生物 .
生物学研究
在生物学中,3-溴-4-氟吡啶-2-胺可用于研究酶-底物相互作用和开发酶抑制剂 。氟原子可以模拟天然底物的氢键特性,为深入了解酶的生物活性和功能提供见解。
安全和危害
作用机制
Target of Action
Mode of Action
It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Result of Action
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .
生化分析
Biochemical Properties
3-Bromo-4-fluoropyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of fluorinated pyridines, such as those catalyzing the fluorination of pyridine derivatives . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions like hydrogen bonding and van der Waals forces. These interactions can influence the activity of the enzymes and the overall biochemical pathways in which 3-Bromo-4-fluoropyridin-2-amine is involved.
Cellular Effects
3-Bromo-4-fluoropyridin-2-amine affects various types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways that are crucial for cell proliferation and differentiation . Additionally, 3-Bromo-4-fluoropyridin-2-amine can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These changes can subsequently affect cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-4-fluoropyridin-2-amine involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 3-Bromo-4-fluoropyridin-2-amine can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, the compound can interact with DNA or RNA, leading to changes in gene expression and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-fluoropyridin-2-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-4-fluoropyridin-2-amine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 3-Bromo-4-fluoropyridin-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 3-Bromo-4-fluoropyridin-2-amine can result in toxic or adverse effects, including cell death and tissue damage.
Metabolic Pathways
3-Bromo-4-fluoropyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile. Additionally, 3-Bromo-4-fluoropyridin-2-amine can affect metabolic flux and metabolite levels by altering the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of 3-Bromo-4-fluoropyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms or passive diffusion . Once inside the cells, 3-Bromo-4-fluoropyridin-2-amine can interact with intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 3-Bromo-4-fluoropyridin-2-amine is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-Bromo-4-fluoropyridin-2-amine may be localized to the nucleus, where it can interact with DNA or RNA and affect gene expression. Alternatively, the compound may be directed to the mitochondria, where it can influence cellular metabolism and energy production.
属性
IUPAC Name |
3-bromo-4-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQZJWKZFRTCET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856447 | |
| Record name | 3-Bromo-4-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417407-29-4 | |
| Record name | 3-Bromo-4-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1443739.png)






![1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1443748.png)



